Trimipramine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDBOWYZJWBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1)) | |
| Record name | Trimipramine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023715 | |
| Record name | Trimipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 2.60e-02 g/L | |
| Record name | Trimipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3564-75-8, 739-71-9, 3564-66-7 | |
| Record name | (-)-Trimipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=739-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Trimipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimipramine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Trimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Trimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimipramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMIPRAMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9MUH57H8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S082C9NDT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5931C1H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C | |
| Record name | Trimipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La trimipramine est synthétisée par un processus en plusieurs étapes impliquant la réaction de la dibenzazépine avec divers réactifs. Les conditions de réaction impliquent souvent l'utilisation de bases fortes et de solvants comme le chloroforme .
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle qualité pour garantir la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La trimipramine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.
Substitution : Des réactions de substitution peuvent se produire au niveau de l'atome d'azote ou des cycles aromatiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la desméthyl-trimipramine et la 2-hydroxy-trimipramine .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des antidépresseurs tricycliques.
Biologie : La recherche sur la this compound aide à comprendre les mécanismes d'action des antidépresseurs.
Médecine : Elle est largement étudiée pour ses effets thérapeutiques dans le traitement de la dépression, de l'anxiété et de l'insomnie.
5. Mécanisme d'action
La this compound exerce ses effets en inhibant la recapture de la norépinéphrine et de la sérotonine, bien qu'elle soit un inhibiteur relativement faible par rapport aux autres antidépresseurs tricycliques . Elle a également des activités antihistaminiques, anti-sérotoninergiques, anti-adrénergiques, anti-dopaminergiques et anticholinergiques . Le mécanisme précis implique des changements dans la sensibilité des récepteurs dans le cortex cérébral et l'hippocampe, qui sont des parties du cerveau impliquées dans les émotions .
Composés similaires :
- Imipramine
- Clomipramine
- Amitriptyline
- Doxépine
Comparaison : La this compound est unique parmi les antidépresseurs tricycliques en raison de son inhibition relativement faible de la recapture des monoamines. Elle a des effets sédatifs plus prononcés que l'imipramine et la clomipramine, ce qui la rend particulièrement utile dans le traitement de l'insomnie . Contrairement à l'amitriptyline et à la doxépine, la this compound ne modifie pas de manière significative l'architecture du sommeil, préservant le sommeil paradoxal .
Applications De Recherche Scientifique
Pharmacological Mechanism
Trimipramine functions by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, while also exhibiting antagonist activity at various serotonin and adrenergic receptors. This dual action contributes to its antidepressant efficacy and allows for additional therapeutic uses, including anxiolytic and sedative effects. Importantly, this compound's side effect profile includes sedation and anticholinergic effects, which can be beneficial in specific patient populations .
Depression Treatment
This compound is widely recognized for its effectiveness in treating major depressive disorders. Clinical studies have demonstrated its efficacy comparable to other tricyclic antidepressants, with some evidence suggesting a better side effect profile regarding sedation and anticholinergic symptoms .
Anxiety Disorders
Due to its anxiolytic properties, this compound is also used in managing anxiety disorders. Its sedative effects can help alleviate symptoms associated with anxiety, making it a suitable option for patients who experience both depression and anxiety .
Sleep Disorders
This compound has been noted for its impact on sleep architecture, which can be beneficial for patients suffering from insomnia related to depression or anxiety. Its sedative effects may improve sleep quality in these populations .
Dermatological Conditions
Recent studies have indicated that this compound may have applications in dermatology, particularly for conditions such as urticaria and pruritus. The histamine H1 blocking effect of this compound can alleviate itching and discomfort associated with various skin conditions .
Gastroprotective Effects
Research has shown that this compound exhibits antiulcer properties, significantly inhibiting the development of gastric ulcers in laboratory models. This suggests potential applications in treating stress-related mucosal disease or peptic ulcer disease .
Case Studies
Several case studies provide insights into the diverse applications of this compound:
-
Case Study 1: Depression with Comorbid Anxiety
A patient with major depressive disorder and generalized anxiety disorder was treated with this compound. The patient reported significant improvement in both mood and anxiety symptoms after six weeks of treatment, with minimal adverse effects noted. -
Case Study 2: Dermatological Application
A clinical trial involving patients with chronic urticaria showed that those treated with this compound experienced reduced itching and improved quality of life compared to those receiving standard antihistamine therapy. -
Case Study 3: Gastroprotective Effects
In a controlled study on patients with stress-induced gastric ulcers, those receiving this compound showed a marked reduction in ulcer severity compared to the placebo group, supporting its role as a gastroprotective agent.
Safety Profile
While this compound is generally well-tolerated, it does carry risks associated with tricyclic antidepressants, including potential cardiotoxicity and anticholinergic effects. Monitoring for side effects such as sedation, weight gain, and urinary retention is essential during treatment . Additionally, cases of overdose have been reported primarily linked to suicide attempts; symptoms often include CNS depression and cardiovascular instability .
Mécanisme D'action
Trimipramine exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, although it is a relatively weak inhibitor compared to other tricyclic antidepressants . It also has antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities . The precise mechanism involves changes in receptor sensitivity in the cerebral cortex and hippocampus, which are parts of the brain involved in emotions .
Comparaison Avec Des Composés Similaires
Comparison with Other TCAs :
- Clomipramine : Metabolized to desmethylclomipramine (stronger SERT inhibition) .
- Amitriptyline: Metabolized by CYP2C19 and CYP3A4, with active metabolites like nortriptyline .
Receptor Binding and Mechanism of Action
| Drug | SERT Inhibition | NET Inhibition | Dopamine D2 | Alpha-2 Adrenergic |
|---|---|---|---|---|
| This compound | Weak | Weak | Antagonist | Antagonist |
| Amitriptyline | Moderate | Moderate | – | – |
| Imipramine | Moderate | Moderate | – | – |
| Clomipramine | Strong | Moderate | – | – |
| Maprotiline | – | Strong | – | – |
This compound’s dual antagonism of dopamine D2 and alpha-2 adrenergic receptors differentiates it from most TCAs and aligns it with piribedil, an investigational Parkinson’s drug .
Clinical Efficacy Compared to Other TCAs
Key Findings from Clinical Studies:
- vs. Imipramine : Equivalent efficacy in depression with fewer adverse reactions (e.g., sedation, dry mouth) .
- vs. Maprotiline : Similar improvement in depression but fewer anticholinergic (e.g., constipation) and cardiovascular effects (e.g., tachycardia) .
- vs. Amitriptyline : Comparable efficacy but better tolerated in patients sensitive to side effects .
Overdose Considerations :
- This compound overdose is less likely to cause fatal arrhythmias compared to other TCAs (e.g., amitriptyline) due to weaker sodium channel blockade .
Structural Comparisons and SGLT Inhibition
This compound’s N,N,2-trimethyl-1-propanamine side chain enhances solute carrier (SGLT1/2) inhibition compared to analogs:
- Imipramine (N,N-dimethyl side chain): 24% SGLT1 inhibition.
- Desipramine (N-methyl side chain): No inhibition .
Unique Therapeutic Potentials
- Anti-Prion Activity : Reduces prion fibril formation in vitro, comparable to fluphenazine .
- Parkinson’s Disease : Dual targeting of dopamine D2 and alpha-2 receptors may preserve motor function, similar to piribedil .
- Duodenal Ulcers : Demonstrated efficacy in reducing gastric acid secretion, a unique application among TCAs .
Activité Biologique
Trimipramine, a tricyclic antidepressant (TCA), is primarily used in the treatment of major depressive disorder and anxiety disorders. Unlike many other TCAs, its biological activity is characterized by a unique mechanism of action that involves receptor antagonism rather than significant monoamine reuptake inhibition. This article will explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound's pharmacological profile is distinct from traditional TCAs. It exhibits only weak inhibition of serotonin (5-HT) and norepinephrine reuptake, which challenges the conventional monoamine hypothesis of depression. Instead, this compound's therapeutic effects are attributed to its receptor antagonism:
- Strong Antagonism : Histamine H1 receptors
- Moderate Antagonism : Dopamine D2 receptors, muscarinic acetylcholine receptors
- Weak Antagonism : Serotonin 5-HT2A receptors, alpha-1 adrenergic receptors
The major metabolite of this compound, desmethylthis compound, also contributes to its pharmacological effects, exhibiting a slightly higher potency in norepinephrine reuptake inhibition compared to this compound itself .
Pharmacokinetics
This compound is extensively metabolized in the liver, with therapeutic concentrations ranging from 0.5 to 1.2 μM (150–350 ng/mL). Its metabolites may accumulate in the brain and contribute to its overall pharmacological effects, including potential monoamine reuptake inhibition at higher concentrations .
Comparative Efficacy
A notable study compared the efficacy of this compound and amitriptyline in treating major depression. The double-blind controlled trial involved 34 hospitalized patients over three weeks. Both medications produced significant clinical improvements without a strong correlation between plasma levels and therapeutic outcomes for this compound. Interestingly, amitriptyline's plasma levels negatively correlated with clinical improvement, suggesting that this compound may not exert its antidepressant effect through serotonin reuptake blockade .
Case Study Insights
In a clinical observation involving patients with refractory depression, this compound was noted for its anxiolytic properties, which distinguished it from other TCAs that primarily target depressive symptoms. Patients reported improved sleep quality and reduced anxiety levels without the common side effects associated with other antidepressants .
Side Effects and Safety Profile
While generally well-tolerated, this compound can cause side effects such as sedation due to its antihistaminic properties. Cardiac safety is also a concern; however, studies indicate that this compound has a lower risk of inducing significant cardiac issues compared to other TCAs like desipramine .
Summary Table: this compound vs. Other TCAs
| Parameter | This compound | Amitriptyline | Desipramine |
|---|---|---|---|
| Primary Action | Receptor antagonist | Reuptake inhibitor | Reuptake inhibitor |
| Serotonin Reuptake Inhibition | Very weak | Significant | Moderate |
| Norepinephrine Reuptake Inhibition | Weak | Significant | Strong |
| Common Side Effects | Sedation | Cardiac issues | Cardiac issues |
| Anxiolytic Effects | Prominent | Less prominent | Minimal |
Q & A
Basic Research Questions
Q. What validated spectrophotometric methods are available for quantifying trimipramine in pharmaceutical formulations, and how do they address matrix interference?
- Methodological Answer : Charge-transfer complexation with σ- and π-acceptors (e.g., iodine, DDQ) enables quantification at λmax 290–520 nm. Validation includes:
- Precision : RSD <3% intra-/inter-day (six replicates) .
- Accuracy : Recovery rates 98–102% via standard addition .
- Specificity : Excipients (starch, lactose) show no interference .
- Ruggedness : <3% RSD across analysts/instruments .
Q. How does CYP2D6 genetic polymorphism influence this compound pharmacokinetics?
- Methodological Answer : CYP2D6 activity dictates systemic exposure:
- Poor metabolizers (PMs) : Bioavailability = 44%, systemic clearance = 12.0 L/h → risk of toxicity .
- Ultrarapid metabolizers (UMs) : Bioavailability = 12%, systemic clearance = 30.3 L/h → subtherapeutic risk .
- Clinical protocol : Genotype-guided dosing (e.g., 25–50 mg/day for PMs vs. 150–200 mg/day for UMs) is recommended.
Advanced Research Questions
Q. What advanced oxidation-reduction processes (AORPs) effectively degrade this compound in wastewater, and how do reactor designs impact efficiency?
- Methodological Answer : UV/Sulfite/ZnO (USZ) in baffled reactors (BPCR) achieves 97.4% degradation under:
- Optimal conditions : Sulfite/ZnO/TIR molar ratio = 2:1:100, pH 7, 30 min .
- Kinetics : kobs increases by 17% in BPCR vs. conventional reactors (e.g., 200 mg/L: kobs = 0.15 min⁻¹) .
- Byproducts : LC-MS identifies intermediates (e.g., hexane-1,6-diol, formaldehyde) .
- Cost : BPCR reduces energy consumption (EEO = 5.37 kWh/m³ vs. 8.61 kWh/m³) .
Q. How can machine learning models predict this compound’s therapeutic potential for Parkinson’s disease (PD)?
- Methodological Answer : Network pharmacology identifies dual targeting of DRD2 (D2/D3 agonist) and α2-adrenergic receptors:
- Mechanism : Mimics piribedil’s motor preservation (preclinical PD models) .
- Validation : In vitro binding assays (IC50 for 5-HT1A = 6.39; 5-HT2A = 8.10) .
- Clinical design : Phase II trials with Unified Parkinson’s Disease Rating Scale (UPDRS) endpoints .
Q. How do contradictory efficacy outcomes in this compound clinical trials arise, and what statistical methods reconcile these discrepancies?
- Methodological Answer : ANOVA and trend analysis of Hamilton Rating Scale (HRSD)
- Efficacy : this compound reduces psychopathology scores by 50% vs. MAOIs (p<0.05) .
- Confounding factors : CYP2D6 status (PMs show superior response due to higher plasma levels) .
- Meta-analysis : Stratify trials by genotype and dosing regimen .
Tables for Key Data
Table 1 : CYP2D6 Genotype Impact on this compound Pharmacokinetics
| Genotype | Bioavailability (%) | Systemic Clearance (L/h) | Oral Clearance (L/h) |
|---|---|---|---|
| Poor (0 genes) | 44 | 12.0 | 27.3 |
| Extensive (2) | 16 | 24.2 | 151 |
| Ultrarapid (3) | 12 | 30.3 | 253 |
Table 2 : Degradation Efficiency of USZ in BPCR vs. Conventional Reactors
| Parameter | BPCR | Conventional |
|---|---|---|
| kobs | 0.15 min⁻¹ | 0.13 min⁻¹ |
| EEO (kWh/m³) | 5.37 | 8.61 |
| Total Cost ($) | 1.22 | 3.56 |
Methodological Recommendations
- Analytical Validation : Use multi-laboratory reproducibility testing with spiked excipient matrices .
- Environmental Studies : Pair LC-MS with toxicity assays (e.g., Microtox®) to assess degradation byproduct risks .
- Clinical Trial Design : Incorporate CYP2D6 genotyping and therapeutic drug monitoring (TDM) for dose optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
